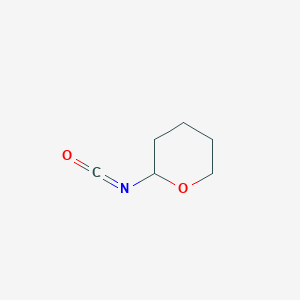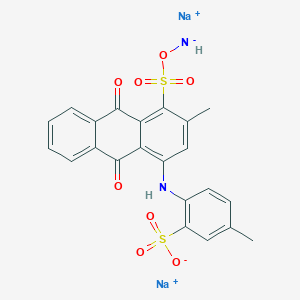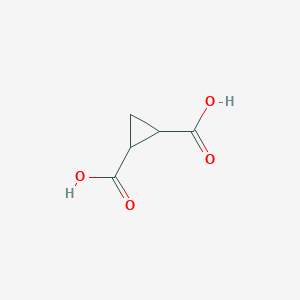
2'-Hydroxygenistein
描述
2’-Hydroxygenistein is a hydroxyisoflavone that is structurally related to genistein, a well-known isoflavone. It is characterized by an additional hydroxy group at the 2’ position. This compound has been isolated from the plant Crotalaria lachnophora . The molecular formula of 2’-Hydroxygenistein is C15H10O6, and it has a molecular mass of 286.24 g/mol .
作用机制
Target of Action
2’-Hydroxygenistein, a natural product isolated from Crotalaria pallida and C. assamica , primarily targets β-glucuronidase and lysozyme in rat neutrophils . These enzymes play crucial roles in inflammation and immune response. β-glucuronidase is involved in the breakdown of complex carbohydrates, while lysozyme is an enzyme that damages bacterial cell walls .
Mode of Action
2’-Hydroxygenistein exhibits significant concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils . This suggests that 2’-Hydroxygenistein may interact with these targets to modulate their activity, thereby influencing the inflammatory response.
Biochemical Pathways
, which is biosynthesized via the shikimate pathway in plants. Genistein is metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . It’s plausible that 2’-Hydroxygenistein may follow similar biochemical pathways.
Pharmacokinetics
Considering its structural similarity to genistein , it’s possible that 2’-Hydroxygenistein may have similar pharmacokinetic properties. Genistein is simply metabolized after ingestion, but its bioavailability is directed by low absorption and biotransformation processes .
Result of Action
2’-Hydroxygenistein shows anti-inflammatory activity . By inhibiting the release of β-glucuronidase and lysozyme from rat neutrophils, it may reduce inflammation and modulate immune response .
生化分析
Biochemical Properties
2’-Hydroxygenistein shows significant concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils . These enzymes are involved in inflammation and immune response, suggesting that 2’-Hydroxygenistein may interact with these biomolecules and modulate their activities .
Cellular Effects
2’-Hydroxygenistein has been found to exhibit cytotoxicity in MCF-7 human breast cancer cells . It also shows significant concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils , indicating that it may influence cell function and cellular processes.
Molecular Mechanism
It is known that it shows significant concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils . This suggests that it may bind to these enzymes and inhibit their activity, thereby exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
It has been observed that 2’-Hydroxygenistein can enhance its antioxidant activity and cell cytotoxicity in MCF-7 human breast cancer cells .
Metabolic Pathways
2’-Hydroxygenistein is likely involved in the flavonoid metabolic pathway . It is formed after naringenin oxidation by 2-hydroxyisoflavanone synthase in the presence of NADPH as a cofactor
Subcellular Localization
It is known that flavonoid prenyltransferase, an enzyme involved in the biosynthesis of flavonoids, is localized in plastids
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxygenistein typically involves the hydroxylation of genistein. One common method includes the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the 2’ position .
Industrial Production Methods: Industrial production of 2’-Hydroxygenistein can be achieved through biotechnological methods involving the use of genetically modified microorganisms that express specific enzymes capable of hydroxylating genistein. This method is advantageous due to its specificity and environmentally friendly nature .
化学反应分析
Types of Reactions: 2’-Hydroxygenistein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2’-Hydroxygenistein has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and health products due to its bioactive properties
相似化合物的比较
- Genistein
- Daidzein
- Biochanin A
- Formononetin
属性
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-6,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSOWCUOWLMMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=COC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151145 | |
| Record name | 2'-Hydroxygenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Hydroxygenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1156-78-1 | |
| Record name | 2′-Hydroxygenistein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxygenistein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Hydroxygenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-HYDROXYGENISTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R3U5726T2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxygenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 - 273 °C | |
| Record name | 2'-Hydroxygenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















